molecular formula C14H13ClN2O B2979341 N-(5-chloropyridin-2-yl)-4-ethylbenzamide CAS No. 328119-41-1

N-(5-chloropyridin-2-yl)-4-ethylbenzamide

Cat. No.: B2979341
CAS No.: 328119-41-1
M. Wt: 260.72
InChI Key: KQJKTFXZRHUGIX-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-4-ethylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloropyridine moiety attached to an ethylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-4-ethylbenzamide typically involves the reaction between 5-chloro-2-aminopyridine and 4-ethylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-4-ethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized benzamides .

Scientific Research Applications

N-(5-chloropyridin-2-yl)-4-ethylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-4-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

N-(5-chloropyridin-2-yl)-4-ethylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-2-10-3-5-11(6-4-10)14(18)17-13-8-7-12(15)9-16-13/h3-9H,2H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJKTFXZRHUGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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